REACTION_CXSMILES
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C[N:2]([CH:4]=O)[CH3:3].P(Cl)(Cl)([Cl:8])=O.[F:11][CH:12]([F:20])[C:13]1[CH2:17][C:16](=[O:18])N(C)[N:14]=1>>[Cl:8][C:4]1[N:2]([CH3:3])[N:14]=[C:13]([CH:12]([F:20])[F:11])[C:17]=1[CH:16]=[O:18]
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Name
|
|
Quantity
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9.5 mL
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Type
|
reactant
|
Smiles
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CN(C)C=O
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Name
|
|
Quantity
|
24 mL
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Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
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Name
|
|
Quantity
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5.51 g
|
Type
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reactant
|
Smiles
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FC(C1=NN(C(C1)=O)C)F
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Control Type
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UNSPECIFIED
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Setpoint
|
120 °C
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Type
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CUSTOM
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Details
|
with stirring
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The reaction mixture was cooled
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Type
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CUSTOM
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Details
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the phosphoryl chloride was quenched
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Type
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ADDITION
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Details
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by adding small chunks of ice slowly
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Type
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EXTRACTION
|
Details
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The mixture was then extracted with ethyl acetate three times
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Type
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WASH
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Details
|
was washed with water and brine
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C(=NN1C)C(F)F)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.66 g | |
YIELD: PERCENTYIELD | 78.2% | |
YIELD: CALCULATEDPERCENTYIELD | 78.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |